molecular formula C11H17N3O2S B1299438 2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine CAS No. 436095-29-3

2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine

Cat. No.: B1299438
CAS No.: 436095-29-3
M. Wt: 255.34 g/mol
InChI Key: WAOGTUXWDPGYDB-UHFFFAOYSA-N
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Description

2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine is a useful research compound. Its molecular formula is C11H17N3O2S and its molecular weight is 255.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation in Drug Design

2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine, due to its piperazine structure, is significant in drug design. Piperazine is a six-membered nitrogen-containing heterocycle pivotal in the rational design of drugs. It is found in various drugs with therapeutic uses such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modification to the piperazine structure results in molecules with considerable medicinal potential. It's emphasized that arylalkyl substituents, similar to those in this compound, can improve the potency and selectivity of binding affinity at D(2)-like receptors, crucial in treating conditions like psychosis and depression (Rathi et al., 2016), (Sikazwe et al., 2009).

Anti-Mycobacterial Activity

Piperazine structures, central to this compound, have shown significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, including drug-resistant strains. This highlights the potential of piperazine-based compounds in developing new, effective anti-mycobacterial agents (Girase et al., 2020).

Pharmacological Applications and DNA Interaction

The piperazine structure, a fundamental part of this compound, exhibits a broad spectrum of pharmacological applications. It's involved in the design of drugs acting on the central nervous system, and it's been identified as a key structure in molecules showing anti-cancer, cardio-protective, and anti-viral activities. Specifically, derivatives like Hoechst 33258, which contains N-methyl piperazine, show a strong affinity to the minor groove of double-stranded B-DNA, indicating the crucial role of such structures in drug design and DNA interaction (Mohammed et al., 2015), (Issar & Kakkar, 2013).

Safety and Hazards

The safety information for “5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one methanesulfonate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-13-6-8-14(9-7-13)17(15,16)11-5-3-2-4-10(11)12/h2-5H,6-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOGTUXWDPGYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360615
Record name 2-(4-methylpiperazine-1-sulfonyl)phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436095-29-3
Record name 2-(4-methylpiperazine-1-sulfonyl)phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound (2.1 g, 80%) was obtained as a white solid from N-methylpiperazine and 2-nitrobenzenesulfonyl chloride following the same procedure as described in Preparation 2.
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Yield
80%

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